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Compound of Interest

Compound Name: (R)-Piperidin-2-ylmethanol

Cat. No.: B2921164

The piperidine scaffold is a cornerstone of pharmaceutical design, prized for its favorable
physicochemical properties and its ability to engage with a multitude of biological targets.[1][2]
Introducing chirality to this scaffold significantly expands its utility, as stereochemistry is often a
critical determinant of a drug's efficacy and safety profile.[3] (R)-Piperidin-2-ylmethanol (CAS:
3197-44-2), with its defined stereocenter adjacent to both the ring nitrogen and a functional
hydroxymethyl group, represents a particularly valuable synthon.[4] This specific arrangement
offers two distinct points for chemical modification—the secondary amine and the primary
alcohol—making it an ideal starting point for constructing diverse molecular libraries aimed at
discovering novel therapeutics for central nervous system (CNS) disorders, as well as antiviral
and anti-inflammatory agents.[1][5]

Molecular Structure and Stereochemical Nuances

The defining feature of (R)-Piperidin-2-ylmethanol is the chiral center at the C2 position of the
piperidine ring, which dictates the spatial orientation of the hydroxymethyl substituent.

Conformational Analysis

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to
minimize steric and torsional strain. In this conformation, substituents can occupy either an
axial or equatorial position. For (R)-Piperidin-2-ylmethanol, the hydroxymethyl group at the
C2 position preferentially occupies the equatorial position.
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This preference is a direct consequence of avoiding 1,3-diaxial interactions. An axial
hydroxymethyl group would experience significant steric hindrance from the axial hydrogen
atoms at the C4 and C6 positions. Placing the bulkier substituent in the more spacious
equatorial position results in a more stable, lower-energy conformation. This conformational
lock is a key feature that medicinal chemists exploit to control the three-dimensional
presentation of pharmacophoric elements.

Structural Representation

» Molecular Formula: CeH13NO

e Molecular Weight: 115.18 g/mol [6]

e InChlKey: PRAYXGYYVXRDDW-ZCFIWIBFSA-NI[6]
« SMILES: OC[C@@H]LNCCCC1[7]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is fundamental to its application. The data
presented here are essential for quality control, reaction monitoring, and structural
confirmation.

Summary of Physicochemical Properties

Property Value Source
CAS Number 3197-44-2 [8]
Physical Form Colorless solid or liquid [6]
Melting Point 68-70 °C [5]
Boiling Point 100-102 °C (at 6 mmHg) [5]

Topological Polar Surface Area  32.3 A2

Room temperature, under inert
Storage Conditions atmosphere, protected from [6][7]
light
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Spectroscopic Characterization

The structural identity and purity of (R)-Piperidin-2-ylmethanol are unequivocally confirmed
through a combination of spectroscopic techniques.[9]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural map of the molecule. Spectra are typically recorded
in CDCls.

e 1H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals
corresponding to the different hydrogen environments. The diastereotopic protons of the -
CH20H group are particularly informative, often appearing as a pair of doublets of doublets.
[8][9] The protons on the nitrogen and oxygen atoms are exchangeable and may appear as
broad singlets, a feature that can be confirmed by a D20 exchange experiment.[9]

o Exemplary Shifts (CDCIs): & 3.53-3.48 (m, 1H), 3.36-3.31 (m, 1H), 3.02 (d, 1H), 2.61-2.53
(m, 2H), 2.35 (s, 2H, -NH and -OH), 1.75-1.03 (m, 6H).[8]

e 13C NMR Spectroscopy: The carbon spectrum confirms the presence of the six unique
carbon atoms in the molecule.

o Exemplary Shifts: ~65 ppm (-CH20H), ~55 ppm (-CH(2)-), ~46 ppm (-CH2(6)-).[9]
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The
spectrum is dominated by characteristic stretches for the O-H and N-H bonds.

o Characteristic Absorption Bands (cm~1):

o 3300-3500 (broad): O-H stretching (alcohol) and N-H stretching (secondary amine). The
broadness is due to hydrogen bonding.[9]

o 2850-2950: C-H stretching (aliphatic).

o 1050-1150: C-O stretching (primary alcohol).[9]
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3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern,
confirming the elemental composition.

o Expected Molecular lon Peak (M+*): m/z = 115.10.[10]

o Key Fragmentation: A common and prominent fragment corresponds to the loss of the
hydroxymethyl group (-CH20H), resulting in a peak at m/z = 84.

Synthesis and Purification: A Validated Protocol

The stereoselective synthesis of (R)-Piperidin-2-ylmethanol is critical to its use. The most
common and reliable method is the catalytic hydrogenolysis of a protected precursor, which
preserves the stereochemical integrity of the chiral center.

Synthetic Rationale

The chosen method involves the debenzylation of N-Cbz protected (R)-2-
(hydroxymethyl)piperidine. The benzyloxycarbonyl (Cbz) group is an excellent choice for
protecting the piperidine nitrogen because it is stable under many reaction conditions but can
be cleanly removed under mild hydrogenolysis conditions. The use of a Palladium on carbon
(Pd/C) catalyst is standard for this transformation, offering high efficiency and easy removal by
filtration.[1]

The diagram below outlines the complete workflow, from the starting material to the fully
characterized final product.
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Caption: Synthetic and analytical workflow for (R)-Piperidin-2-ylmethanol.
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Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for ensuring reaction
completion and product purity.

o Reactor Setup: To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl
ester (1.0 eq) in ethyl acetate (approx. 14 mL per gram of starting material), add 10 wt%
Palladium on carbon (10% Pd/C, ~0.1 eq by weight).[1][8] The reaction vessel should be
equipped with a magnetic stirrer and a three-way valve connected to a hydrogen balloon and
a vacuum line.

« Inerting the Atmosphere: Seal the vessel and evacuate the air, then backfill with hydrogen
from the balloon. Repeat this purge cycle three times to ensure the atmosphere is fully
saturated with hydrogen.

» Reaction Execution: Stir the reaction mixture vigorously under a positive pressure of
hydrogen (1 atm, from the balloon) at room temperature.

e Monitoring Reaction Progress: The reaction progress can be monitored by Thin Layer
Chromatography (TLC). A typical mobile phase is 50% ethyl acetate in hexanes. The
disappearance of the UV-active starting material indicates reaction completion. The reaction
typically takes 4-6 hours.[8]

o Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and replace it
with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to
remove the palladium catalyst. Wash the filter cake with a small amount of ethyl acetate to
ensure complete recovery of the product.

e Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator.
This will yield the crude product, often as a brown oil.[8]

» Final Purification: Purify the crude material by Kugelrohr distillation to obtain the final (R)-
Piperidin-2-ylmethanol as a colorless liquid or solid.[8] The purity should be assessed by
NMR spectroscopy.

Chemical Reactivity and Applications
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The synthetic utility of (R)-Piperidin-2-ylmethanol stems from its two reactive handles:

e The Secondary Amine: The ring nitrogen is nucleophilic and can readily undergo N-
alkylation, N-acylation, reductive amination, and arylation reactions. This allows for the
introduction of a wide variety of substituents to explore structure-activity relationships (SAR).

e The Primary Alcohol: The hydroxymethyl group can be acylated to form esters, oxidized to
an aldehyde or carboxylic acid, or converted into a leaving group for subsequent nucleophilic
displacement.

This dual functionality makes it a premier building block for constructing complex molecules,
particularly in the development of CNS-active compounds where the piperidine core can
interact with key receptors and transporters.[1][2]

Safety, Handling, and Storage

As a matter of professional practice, proper safety protocols are non-negotiable. (R)-Piperidin-
2-ylmethanol requires careful handling.

» Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may
cause respiratory irritation (H335).[6][11]

e Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume
hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant
gloves.[11][12]

o Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash
hands thoroughly after handling.[13][14]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep
under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7]

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations at an approved waste disposal plant.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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